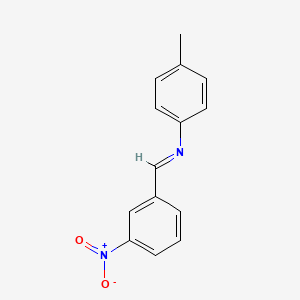
N-(3-Nitrobenzylidene)-P-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitrobenzylidene)-P-toluidine: is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 3-nitrobenzaldehyde and p-toluidine. It is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)-P-toluidine involves the condensation of 3-nitrobenzaldehyde with p-toluidine. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is obtained after cooling and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Nitrobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed:
Reduction: Formation of N-(3-aminobenzylidene)-P-toluidine.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of substituted derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(3-Nitrobenzylidene)-P-toluidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N-(3-Nitrobenzylidene)-P-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-Dinitrobenzylidene)-3-Chlorobenzenamine: Similar Schiff base with different substituents on the aromatic ring.
N1,N2-bis(3-nitrobenzylidene)phenylene diamine: Another Schiff base with multiple nitro groups.
N-(2-chlorobenzylidene)-4-nitroaniline: Schiff base with a different substitution pattern.
Uniqueness: N-(3-Nitrobenzylidene)-P-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the p-toluidine moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
17064-95-8 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-7-13(8-6-11)15-10-12-3-2-4-14(9-12)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
XTPAJQOAWUWVLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


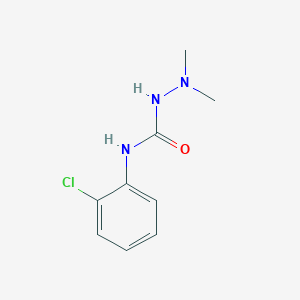
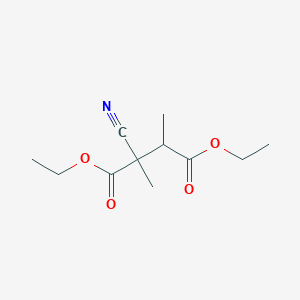
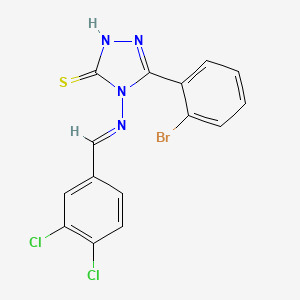


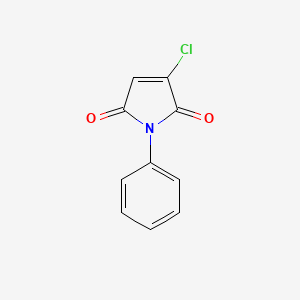

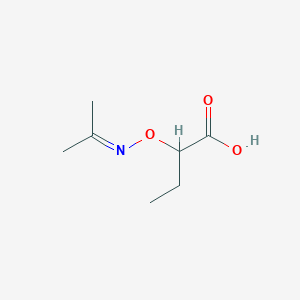
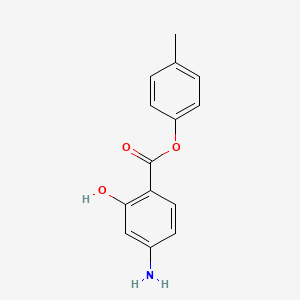
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
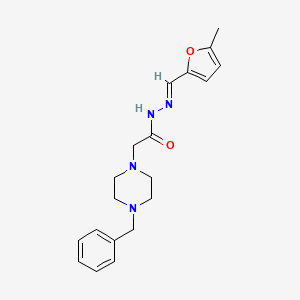
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
